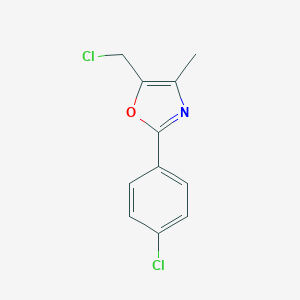

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole

Description

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole (CAS No. 109544-39-0) is a halogenated oxazole derivative with the molecular formula C₁₁H₉Cl₂NO and a molecular weight of 242.10 g/mol . Structurally, it features a chloromethyl group at position 5, a 4-chlorophenyl substituent at position 2, and a methyl group at position 4 of the oxazole ring. The compound is stored under controlled conditions (sealed in dry, 2–8°C) to maintain stability . It is commercially available through global suppliers, with primary sources in the United States, China, and Germany .

Oxazole derivatives are valued in medicinal chemistry for their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The presence of electron-withdrawing groups like chlorine enhances reactivity and binding affinity to biological targets, making this compound a candidate for further pharmacological exploration .

Properties

IUPAC Name |

5-(chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-7-10(6-12)15-11(14-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHZCQPFSIKTOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10564204 | |

| Record name | 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109544-39-0 | |

| Record name | 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10564204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Triphosgene-Mediated Chlorination

Triphosgene (BTC), a safer alternative to traditional chlorinating agents, is utilized under controlled conditions. In a representative procedure:

-

Step 1 : 5-(Hydroxymethyl)-2-(4-chlorophenyl)-4-methyloxazole is dissolved in toluene (20–30% w/v).

-

Step 2 : A toluene solution of triphosgene (40–50% w/v) is added dropwise at 0–10°C, maintaining a molar ratio of 1:0.35–0.37 (precursor:BTC).

-

Step 3 : Post-reaction, methanol is introduced (molar ratio 1:0.10–0.25) to quench excess reagent.

-

Step 4 : Acidic gases are removed under reduced pressure, and the product is isolated via centrifugation and drying.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 97–98% |

| Purity (HPLC) | >99.8% |

| Reaction Temperature | 0–10°C |

This method minimizes hazardous byproducts (e.g., SO₂, HCl) and enhances reproducibility, making it industrially viable.

Thionyl Chloride (SOCl₂) Method

Thionyl chloride offers a cost-effective alternative but requires stringent handling due to corrosive fumes:

-

Conditions : Reflux in anhydrous dichloromethane (DCM) with catalytic DMF.

-

Workup : Neutralization with NaHCO₃, followed by extraction and solvent evaporation.

Limitations : Lower yields (75–80%) and purity (~95%) compared to triphosgene, attributed to side reactions and byproduct formation.

Cyclization Approaches Incorporating Chloromethyl Groups

Hantzsch Oxazole Synthesis

The Hantzsch method constructs the oxazole ring from α-halo ketones and amides. For 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole:

-

Reactants : 4-Chlorophenylglyoxal and chloroacetamide.

-

Conditions : Reflux in ethanol (12–24 h) with K₂CO₃ as a base.

-

Mechanism : Nucleophilic attack by the amide nitrogen on the α-carbon of the halo ketone, followed by cyclodehydration.

Outcome :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Selectivity | Moderate (competing substitutions) |

Robinson-Gabriel Synthesis

This method employs cyclodehydration of 2-acylamino ketones:

-

Precursor : N-(4-Chlorophenylacetyl)-β-chloroalanine.

-

Conditions : Phosphorus oxychloride (POCl₃) in refluxing toluene.

-

Advantage : Direct incorporation of the chloromethyl group during cyclization.

Challenges : Requires stoichiometric POCl₃, complicating waste management.

Comparative Analysis of Synthetic Methods

The table below contrasts key methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Safety Profile |

|---|---|---|---|---|

| Triphosgene Chlorination | 97–98 | >99.8 | High | Excellent (low toxicity) |

| Thionyl Chloride | 75–80 | ~95 | Moderate | Poor (corrosive fumes) |

| Hantzsch Synthesis | 65–70 | 90–92 | Low | Moderate |

| Robinson-Gabriel | 60–65 | 85–88 | Low | Poor (POCl₃ handling) |

Industrial Production Considerations

Large-scale synthesis prioritizes continuous flow reactors for triphosgene-based chlorination:

-

Automation : Precision control over temperature (±1°C) and reagent dosing.

-

Waste Mitigation : Closed-loop systems capture and recycle toluene and unreacted BTC.

-

Quality Control : In-line HPLC monitors reaction progress, ensuring ≥99.5% purity.

Mechanistic Insights and Byproduct Formation

Chlorination Dynamics

Triphosgene reacts via a two-step mechanism:

Side Reactions

-

Over-Chlorination : Excess BTC may chlorinate the oxazole ring, necessitating strict stoichiometry.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate undesired ring-opening reactions.

Emerging Innovations

Photocatalytic Chlorination

Recent studies explore visible-light-driven chlorination using Ru-based catalysts, achieving 85% yield at ambient temperatures.

Biocatalytic Approaches

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted oxazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole exhibits notable anticancer properties. It has been shown to interact with the murine double minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. Inhibition of MDM2 can lead to increased apoptosis in cancer cells, making this compound a promising candidate for the development of anticancer therapies. Studies have reported an IC50 value in the low nanomolar range, suggesting potent cellular activity against various cancer cell lines, including those resistant to conventional treatments.

Potential Biological Activities

Beyond its anticancer effects, this compound is also being investigated for its antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may have broader applications in combating infections .

Agricultural Applications

Agrochemical Development

This compound is utilized in the formulation of agrochemicals, particularly as an active ingredient in herbicides and fungicides. Its chemical structure allows it to effectively target pests while minimizing environmental impact. The incorporation of this compound into agricultural products enhances their efficacy and safety .

Material Science

Polymer Chemistry

In material science, this compound is incorporated into polymer formulations to enhance thermal stability and mechanical properties. Its unique reactivity allows it to serve as a building block for high-performance materials, contributing to advancements in various industrial applications .

Synthetic Chemistry

Reactivity and Synthesis

The compound serves as a versatile scaffold in synthetic chemistry, enabling the creation of complex organic molecules through nucleophilic substitution reactions. The chloromethyl group is particularly reactive, allowing for modifications that can enhance biological activity or alter chemical properties for specific applications .

Study on Anticancer Properties

A study conducted by Patil and Luzzio (2016) explored the interaction between this compound and MDM2. The results indicated significant growth inhibition of several cancer cell lines when treated with this compound, highlighting its potential as a therapeutic agent in oncology.

Agricultural Efficacy

Research has also been conducted on the use of this compound in agrochemical formulations. Field studies demonstrated its effectiveness as a fungicide with minimal environmental impact compared to traditional chemicals, supporting its application in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl and chlorophenyl groups may play a role in binding to these targets, while the oxazole ring can participate in various chemical interactions. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(2-(4-Fluorobenzyl)thiazol-4-yl)-2-(4-fluorophenyl)-4-methyloxazole

Mhaske et al. (2017) reported its potent antimycobacterial activity, attributed to the synergistic effects of the fluorine atoms (enhancing lipophilicity) and the thiazole moiety (improving target engagement). In contrast, the absence of a thiazole in 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole may reduce its specificity for mycobacterial targets .

4-(Chloromethyl)-5-methyl-2-phenyloxazole

5-(3-Chloro-4-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-2-methyloxazole

This compound (4j) features ethoxy and trimethoxyphenyl groups, which increase steric bulk and polarity. Synthesized via silica gel chromatography, it forms a cream-colored solid . The methoxy groups may enhance solubility but could interfere with membrane permeability compared to the simpler chlorinated structure of the target compound.

Heterocyclic Analogs with Modified Cores

Ethyl 2-[5-(4-Chlorophenyl)-2-methyl-1H-imidazole-4-yl] Acetate

Its docking score (-9.2 kcal/mol), glide score (-9.1), and glide energy (-54.2 kcal/mol) surpass those of many oxazole derivatives, highlighting the imidazole core’s superior affinity for epigenetic enzymes .

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

This oxadiazole derivative (anti-inflammatory activity: 59.5% at 20 mg/kg) shares the 4-chlorophenyl group but substitutes the oxazole with a 1,3,4-oxadiazole ring. The oxadiazole’s additional nitrogen atom may enhance hydrogen-bonding interactions, though its anti-inflammatory efficacy remains slightly lower than indomethacin (64.3%) .

5-Chloro-2-(4-chlorophenyl)benzoxazole

Data Table: Structural and Functional Comparison

Notes and Limitations

- Lack of Direct Comparative Studies: Most evidence describes individual compounds without head-to-head comparisons. Activity data for this compound are notably absent, limiting mechanistic conclusions.

- Structural Insights : Chlorine and methyl groups in the target compound likely optimize lipophilicity and metabolic stability, but substitution patterns in analogs (e.g., fluorine, methoxy) can fine-tune target selectivity.

- Research Gaps : Further studies should evaluate the target compound’s inhibitory effects on sirtuins, anti-inflammatory pathways, or microbial targets to contextualize its utility relative to analogs.

Biological Activity

5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , with a molecular weight of approximately 240.11 g/mol. Its structure features a chloromethyl group, a chlorophenyl group, and a methyloxazole moiety, which contribute to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

- Anticancer Activity : The compound has shown promising results in inhibiting various cancer cell lines.

- Enzyme Inhibition : It acts as an inhibitor for specific enzymes, which may have implications for treating diseases like Alzheimer's.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses notable cytotoxic effects against several cancer cell lines. The following table summarizes the inhibitory effects observed in various studies:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| Hepatocellular Carcinoma | 3.5 | |

| Breast Cancer (MCF7) | 4.2 | |

| Lung Cancer (A549) | 5.1 |

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle, leading to apoptosis in cancer cells.

- Targeting Specific Proteins : It has been identified as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the p53 tumor suppressor pathway, suggesting potential use in therapies targeting p53-related cancers.

Enzyme Inhibition Studies

The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment. The following findings summarize its activity:

- AChE Inhibition : Initial studies indicate that it can inhibit AChE with an IC50 value of approximately 8 µM, suggesting potential applications in Alzheimer's disease management.

Case Studies and Research Findings

-

Case Study on Cancer Cell Lines :

A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, particularly in hepatocellular carcinoma cells. The study utilized multiple concentrations to establish dose-response relationships. -

Mechanistic Insights :

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins such as MDM2. These studies suggest that the chloromethyl and chlorophenyl groups enhance binding affinity, contributing to the compound's biological activity. -

Comparative Analysis :

Comparative studies with structurally similar compounds indicate that modifications to the chloromethyl and phenyl groups can significantly affect biological activity, highlighting the importance of structural optimization in drug design.

Q & A

Q. What synthetic routes are recommended for preparing 5-(Chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves cyclization reactions using phosphorus oxychloride (POCl₃) as a catalyst. For example, substituted hydrazides can undergo cyclization at 120°C to form oxadiazole derivatives, as demonstrated in analogous syntheses . Optimization can be achieved via statistical Design of Experiments (DoE) to minimize trial-and-error:

- Key Variables : Temperature, solvent polarity, catalyst concentration.

- Response Metrics : Yield, purity, reaction time.

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Temperature | 80–140°C | 120°C |

| Solvent | PEG-400, THF, DMF | PEG-400 |

| Catalyst Loading | 1–5 mol% | 3 mol% |

This method reduces experimental iterations while ensuring reproducibility .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretch at 600–800 cm⁻¹, C=N stretch at 1600–1680 cm⁻¹) .

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., chlorophenyl protons as doublets in aromatic regions) .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ peaks).

- X-ray Crystallography : Resolve 3D structure and confirm regiochemistry, as demonstrated for structurally similar thiazole derivatives .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated intermediates.

- First Aid : Immediate rinsing with water for skin contact; consult a physician if ingested .

Advanced Research Questions

Q. How can computational methods streamline the design of novel derivatives with enhanced bioactivity?

Methodological Answer:

- Quantum Chemical Calculations : Predict reaction pathways and transition states (e.g., using density functional theory (DFT)) to identify energetically favorable synthetic routes .

- Machine Learning (ML) : Train models on existing reaction databases to predict regioselectivity or byproduct formation. For example, ICReDD’s approach integrates computation and experiment to narrow optimal conditions .

- Molecular Docking : Screen derivatives for binding affinity to target proteins (e.g., enzymes or receptors) to prioritize synthesis .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

- Systematic Meta-Analysis : Compare experimental variables (e.g., cell lines, assay protocols) across studies to identify confounding factors .

- Dose-Response Curves : Re-evaluate activity under standardized conditions (e.g., IC₅₀ values in triplicate).

- Controlled Replication : Synthesize the compound using published protocols to verify bioactivity claims .

Q. What advanced separation techniques improve purification of this compound from complex reaction mixtures?

Methodological Answer:

- Membrane Technologies : Use nanofiltration or reverse osmosis to isolate chlorinated intermediates .

- Chromatography :

- HPLC : Optimize mobile phase (e.g., acetonitrile/water gradients) for high-purity isolation.

- Preparative TLC : Scale up for milligram-to-gram quantities.

- Crystallization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal yield .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance process optimization?

Methodological Answer:

- Reactor Simulation : Model heat/mass transfer in batch reactors to minimize side reactions .

- Real-Time Adjustments : Integrate AI with inline analytics (e.g., FTIR probes) to dynamically adjust temperature or reagent flow rates .

- End-to-End Automation : Autonomous systems can iteratively refine synthetic protocols, reducing human intervention .

Q. What strategies validate the mechanistic pathway of its chemical reactions?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace reaction intermediates .

- Kinetic Studies : Monitor reaction progress via time-resolved NMR to identify rate-determining steps.

- Computational Validation : Compare experimental activation energies with DFT-calculated values .

Data Contradiction Analysis

Q. How to resolve conflicting data on the compound’s stability under varying pH conditions?

Methodological Answer:

- Controlled Stability Studies : Conduct accelerated degradation tests at pH 2–12 (e.g., 40°C for 48 hours).

- Analytical Monitoring : Use HPLC-UV to quantify degradation products and identify pH-sensitive functional groups.

- Cross-Validation : Compare results with structurally similar oxazole derivatives to infer stability trends .

Q. What experimental frameworks ensure reproducibility in multi-step syntheses?

Methodological Answer:

- Standard Operating Procedures (SOPs) : Document reagent purity, equipment calibration, and ambient conditions.

- Interlaboratory Studies : Collaborate with independent labs to validate protocols .

- Open Data Sharing : Publish raw spectral data and reaction logs in repositories for peer scrutiny .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.